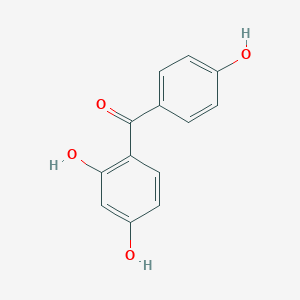

2,4,4'-Trihydroxybenzophenone

Description

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJFKPFBSPZTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044836 | |

| Record name | 2,4,4'-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470-79-7 | |

| Record name | 2,4,4′-Trihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4'-Trihydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1470-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,4'-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-trihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4'-TRIHYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP9121IG2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,4'-Trihydroxybenzophenone for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

2,4,4'-Trihydroxybenzophenone is a hydroxylated derivative of benzophenone, a class of aromatic ketones widely recognized for their ultraviolet (UV) absorbing properties. This compound, identified by CAS number 1470-79-7, features a benzophenone core with three hydroxyl groups strategically positioned on its two phenyl rings.[1][2][3] This specific substitution pattern not only enhances its photostability but also imparts significant biological activities, making it a molecule of substantial interest in materials science, cosmetics, and pharmacology.

Historically, hydroxybenzophenones have been synthesized and utilized as UV stabilizers in plastics, coatings, and sunscreen formulations to prevent photodegradation.[4][5] However, recent research has unveiled a more complex profile for this compound, highlighting its potential as both a valuable pharmacological tool and a compound requiring careful toxicological assessment due to its endocrine-disrupting capabilities.[4][6][7]

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides validated protocols for its synthesis and analysis, and delves into its biological mechanism of action, supported by authoritative references.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a compound is the bedrock of reproducible research.

-

IUPAC Name : (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone[8]

-

Synonyms : Benzophenone, 2,4,4'-trihydroxy-[3]

The physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, from solvent selection for synthesis and purification to formulation for biological assays.

| Property | Value | Source(s) |

| Appearance | White to light yellow/orange powder or crystal | [3][9] |

| Melting Point | 197-204 °C | [3][10] |

| Boiling Point | ~332.2 °C (rough estimate) | [3] |

| LogP (XLogP3) | 2.6 - 2.86 | [3][8] |

| PSA (Polar Surface Area) | 77.8 Ų | [3][8] |

| Solubility | Data not widely available, but hydroxybenzophenones are generally soluble in alcohols and other polar organic solvents. |

Chemical Structure Diagram:

The molecular structure, characterized by a carbonyl bridge between a di-hydroxylated phenyl ring and a mono-hydroxylated phenyl ring, is the key to its functionality.

Caption: Chemical structure of this compound.

Synthesis and Characterization

Synthetic Pathway: Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing hydroxybenzophenones is the Friedel-Crafts acylation.[11][12] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound (resorcinol) with an acylating agent (p-hydroxybenzoic acid), typically facilitated by a Lewis acid catalyst like zinc chloride (ZnCl₂) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[13][14]

Causality of Reagent Choice:

-

Resorcinol: Chosen as the nucleophilic substrate due to its highly activated aromatic ring. The two hydroxyl groups are strong activating groups, directing the electrophilic attack to the ortho and para positions.

-

p-Hydroxybenzoic Acid: Serves as the source of the acyl group.

-

Zinc Chloride (ZnCl₂): A moderately strong Lewis acid that coordinates with the acylating agent, increasing its electrophilicity and generating the reactive acylium ion intermediate.[15]

-

Phosphorus Oxychloride (POCl₃): Acts as a dehydrating agent and solvent, driving the reaction forward. It can also participate in the activation of the carboxylic acid.

-

Sulfolane: Often used as a high-boiling, polar aprotic solvent to ensure homogeneity and allow for higher reaction temperatures, which can improve yields.[13][14]

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methods.[13]

Materials:

-

Resorcinol

-

p-Hydroxybenzoic acid

-

Zinc chloride (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Sulfolane (optional, as solvent)

-

Hydrochloric acid (2M)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add resorcinol, p-hydroxybenzoic acid, and anhydrous zinc chloride.[13] A typical molar ratio is approximately 1.2:1:2 (Resorcinol:Acid:ZnCl₂).

-

Solvent Addition: Add phosphorus oxychloride (and sulfolane, if used) to the flask under a nitrogen atmosphere. The mixture will become a stirrable slurry.

-

Reaction: Heat the mixture with stirring to 65-75 °C.[13] Maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).

-

Work-up & Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker containing ice and 2M HCl. This step hydrolyzes the reaction intermediates and quenches the catalyst. A precipitate will form.

-

Isolation: Stir the acidic slurry for 30-60 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or boiling water, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C to a constant weight. The expected yield is typically above 70%.[13]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Profile

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data below are representative of this compound.

| Technique | Key Features and Interpretation |

| ¹H NMR | Expected signals would include aromatic protons on both rings. The protons on the di-substituted ring would show a distinct splitting pattern (doublets and doublet of doublets). The protons on the mono-substituted ring would appear as two distinct doublets (AA'BB' system). Broad singlets corresponding to the three hydroxyl protons would also be present, which would be exchangeable with D₂O. |

| ¹³C NMR | The spectrum would show 13 distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (~190-200 ppm). Carbons attached to hydroxyl groups would be shifted downfield compared to other aromatic carbons. |

| IR Spectroscopy | - Broad O-H stretching band (~3200-3600 cm⁻¹)- Aromatic C-H stretching (~3000-3100 cm⁻¹)- Strong C=O stretching of the ketone (~1620-1650 cm⁻¹)- Aromatic C=C ring stretching (~1450-1600 cm⁻¹) |

| UV-Vis Spectroscopy | Exhibits strong absorbance in the UV-A and UV-B regions, characteristic of hydroxybenzophenones, with absorption maxima typically around 290 nm and 325 nm. This profile is the basis for its use as a UV filter. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 230. In negative ion mode ESI-MS, a prominent peak at m/z 229 [M-H]⁻ is expected.[8] Characteristic fragmentation patterns would involve cleavage at the carbonyl group. |

Biological Activity and Toxicological Profile

While highly effective as a UV absorber, this compound is also recognized for its significant biological activity, primarily as an endocrine-disrupting chemical (EDC).

Mechanism of Action: Estrogenic and Anti-Androgenic Effects

Numerous studies have demonstrated that this compound possesses both estrogenic and anti-androgenic properties.[4][6] In fact, among many benzophenone derivatives tested, it often shows the highest activity.[4][7]

-

Estrogenic Activity: The compound acts as an agonist for the estrogen receptor (ER). The presence of the 4'-hydroxyl group is considered crucial for binding to the ER ligand-binding pocket, mimicking the action of the natural hormone 17β-estradiol.[4][7] Upon binding, it induces conformational changes in the receptor, leading to dimerization, nuclear translocation, and the transcription of estrogen-responsive genes. This activity has been confirmed in both in vitro reporter gene assays and in vivo uterotrophic assays in rats.[4][16]

-

Anti-Androgenic Activity: In addition to its estrogenic effects, it can act as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens like dihydrotestosterone (DHT), thereby blocking the normal signaling pathway and inhibiting the expression of androgen-dependent genes.[4]

Caption: Simplified pathway of estrogenic action for this compound.

In Vitro Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to quantify the binding affinity of this compound to the estrogen receptor alpha (ERα).

Principle: This is a competitive binding assay where the test compound (2,4,4'-THBP) competes with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to a fixed amount of recombinant human ERα. The amount of radioligand displaced is proportional to the binding affinity of the test compound.

Materials:

-

Recombinant human ERα protein

-

[³H]-Estradiol (radiolabeled ligand)

-

This compound (test compound)

-

Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)

-

Dextran-coated charcoal suspension

-

Scintillation vials and cocktail

-

Microplate or microcentrifuge tubes

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, ranging from nanomolar to micromolar concentrations.

-

Binding Reaction: In microcentrifuge tubes, combine:

-

A fixed concentration of [³H]-Estradiol (typically at its Kd value).

-

A fixed concentration of ERα protein.

-

Varying concentrations of the test compound or vehicle control.

-

-

Incubation: Incubate the mixture at 4 °C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Add a cold dextran-coated charcoal suspension to each tube. Incubate on ice for 10-15 minutes with intermittent vortexing. The charcoal binds the free [³H]-Estradiol.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 2,000 x g) for 10 minutes at 4 °C to pellet the charcoal.

-

Quantification: Carefully transfer a known volume of the supernatant (containing the protein-bound [³H]-Estradiol) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value can be used to determine the binding affinity (Ki).

Toxicological Summary

The endocrine-disrupting properties of this compound raise toxicological concerns, particularly regarding its impact on aquatic ecosystems.

| Endpoint | Organism | Value | Toxicity Level | Source |

| 96 h-EC₅₀ | Chlorella vulgaris (Algae) | 3.50 mg/L | High | [7][17][18] |

| 48 h-LC₅₀ | Daphnia magna (Crustacean) | 3.74 mg/L | High | [7][17][18] |

| GHS Classification | Human | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Warning | [3][8] |

The high acute toxicity to aquatic organisms highlights the potential environmental risk associated with the release of this compound into waterways.[7][17][19] Its use and production warrant careful management to prevent adverse ecological effects.[7]

Conclusion

This compound is a molecule with a dual identity. On one hand, its chemical structure provides excellent UV-absorbing capabilities, making it a valuable photostabilizer. On the other, this same structure confers potent endocrine-disrupting activities, positioning it as a compound of significant toxicological and pharmacological interest. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, and biological mechanisms is essential for harnessing its potential applications or mitigating its risks. The protocols and data presented in this guide serve as a foundational resource for further investigation into this multifaceted compound.

References

- This compound. SIELC Technologies. [Link]

- Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]

- Zhang, C., et al. (2011). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays.

- Scheme 4. Synthesis of 2,4,4 0-Trihydroxy-6-methoxybenzophenone 4...

- Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. R Discovery. [Link]

- This compound.

- 2,3,4,4'-Tetrahydroxy benzophenone. ChemBK. [Link]

- Synthesis of 2, 4, 4′-Trihydroxybenzophenone.

- Nakagawa, Y., & Tay, K. C. (2001). Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens. Journal of Health Science, 47(4), 356-363. [Link]

- Chen, T., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PLoS One, 16(4), e0249915. [Link]

- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]

- 2,4-Dihydroxybenzophenone.

- 2,4,6-Trihydroxybenzophenone.

- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLOS ONE. [Link]

- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PubMed. [Link]

- This compound. Stenutz. [Link]

- Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]

- Preparation method for 2,2',4,4'-tetrehydroxybenzophenone.

- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters.

- Method for preparing 4-chloro-4'-hydroxybenzophenone.

- Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen.

- Varlamov, A. V., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29685-29723. [Link]

- Preparation of 4-hydroxy benzophenone.

- a UV–Vis transmission spectrum of 2,3,4-trihydroxybenzophenone. b Tauc...

- A simultaneous detection method of benzophenone and its analogues.

Sources

- 1. 2,4,4’-Trihydroxybenzophenone | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C13H10O4 | CID 73852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1470-79-7 | TCI AMERICA [tcichemicals.com]

- 10. 2,4,4′-三羟基二苯甲酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijraset.com [ijraset.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation method for 2,2',4,4'-tetrehydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,4'-Trihydroxybenzophenone

Foreword: Unveiling the Molecular Portrait of a Key Photoprotective Agent

In the landscape of pharmaceutical and cosmetic sciences, a profound understanding of the physicochemical properties of active ingredients is paramount. It is the bedrock upon which formulation development, stability testing, and ultimately, therapeutic efficacy and safety are built. This guide provides a comprehensive technical exploration of 2,4,4'-Trihydroxybenzophenone (THBP), a molecule of significant interest for its potent ultraviolet (UV) absorbing capabilities.

Our journey will transcend a mere cataloging of data. We will delve into the "why" behind the "what"—elucidating the structural nuances that govern the observable properties of THBP. For the discerning researcher, scientist, and drug development professional, this document is intended to be a practical and insightful resource, bridging fundamental chemistry with real-world applications. We will explore not only the intrinsic characteristics of this compound but also the methodologies employed to ascertain them, providing a holistic understanding of this vital photoprotective agent.

Molecular Identity and Structural Elucidation

This compound, a member of the hydroxybenzophenone class, is characterized by a central carbonyl group bridging two phenyl rings, which are appended with three hydroxyl groups at the 2, 4, and 4' positions.

| Property | Value | Source |

| IUPAC Name | (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone | |

| CAS Number | 1470-79-7 | |

| Molecular Formula | C₁₃H₁₀O₄ | |

| Molecular Weight | 230.22 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O | |

| InChI Key | OKJFKPFBSPZTAH-UHFFFAOYSA-N |

The strategic placement of the hydroxyl groups is fundamental to its function. The ortho-hydroxyl group (at position 2) is critically involved in the intramolecular hydrogen bonding with the carbonyl oxygen, a feature essential for its photostability and UV absorption mechanism.

Caption: Molecular structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical attributes of this compound dictate its behavior in various matrices and its suitability for diverse applications.

| Property | Value | Source |

| Physical State | White to light yellow to light orange powder/crystal | |

| Melting Point | 197-202 °C | |

| Boiling Point (est.) | 332.2 °C | |

| XLogP3 | 2.6 | |

| Topological Polar Surface Area | 77.8 Ų |

The high melting point is indicative of a stable crystalline lattice, a desirable trait for solid dosage forms. The XLogP3 value suggests a moderate lipophilicity, which has implications for its solubility and membrane permeability.

Solubility Profile: The Key to Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a cornerstone of pre-formulation studies. Due to the presence of both polar hydroxyl groups and non-polar phenyl rings, this compound exhibits a varied solubility profile.

Experimental Protocol: Determination of Equilibrium Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method, a gold-standard technique.

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, and relevant buffer solutions).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for equilibrium solubility determination.

Acidity and pKa: Ionization in Physiological Milieu

The hydroxyl groups of this compound are weakly acidic and can deprotonate depending on the pH of the surrounding medium. The acid dissociation constant (pKa) is a crucial parameter that governs the extent of ionization at a given pH, which in turn influences solubility, absorption, and biological activity.

Experimental Protocol: Spectrophotometric pKa Determination

UV-Vis spectrophotometry provides a robust method for pKa determination, leveraging the differential absorption spectra of the protonated and deprotonated species.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition: Add a small aliquot of the stock solution to each buffer solution to maintain a constant concentration. Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance for the neutral and ionized forms. Plot absorbance at a selected wavelength against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by applying the Henderson-Hasselbalch equation.

Spectral Characteristics: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information about the structure and electronic properties of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is central to its primary application as a UV absorber. The conjugated system of the benzophenone core gives rise to strong absorption bands in the UV region. The exact position and intensity of these bands are influenced by the solvent environment.

The PubChem database indicates the availability of UV-Vis spectral data, which is crucial for understanding its photoprotective mechanism. The absorption of UV radiation excites the molecule to a higher energy state. The presence of the ortho-hydroxyl group facilitates a rapid, non-radiative decay back to the ground state through a process of excited-state intramolecular proton transfer (ESIPT), dissipating the energy as heat. This photostability is a key attribute for a successful UV filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular architecture. The PubChem database provides access to ¹H and ¹³C NMR spectra.

-

¹H NMR: The aromatic protons will appear as a series of multiplets in the downfield region (typically 6.0-8.0 ppm). The hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will be significantly downfield (typically >190 ppm). The aromatic carbons will resonate in the range of 100-160 ppm.

Synthesis and Stability: From Benchtop to Application

Synthesis

A common synthetic route to this compound involves a Friedel-Crafts acylation reaction. One reported method utilizes resorcinol and p-hydroxybenzoic acid as starting materials, with zinc chloride as a catalyst in a sulfolane solvent. The reaction conditions, including temperature and molar ratios of reactants, are critical for optimizing the yield.

Caption: A simplified representation of a synthetic route to this compound.

Stability and Degradation

The stability of this compound is a critical consideration for its use in formulations. It is generally stable under normal storage conditions. However, like many phenolic compounds, it can be susceptible to oxidation, particularly at elevated temperatures and in the presence of light and certain metal ions.

Studies have investigated its degradation in aqueous environments. For instance, its degradation by persulfate activated with nitrogen-doped carbonaceous materials has been reported, with degradation pathways involving cleavage of the C-C bridge bond, hydroxylation, and polymerization. Understanding these degradation pathways is essential for assessing its environmental fate and for developing stable formulations.

Applications and Biological Context

The primary application of this compound stems from its ability to absorb UVA and UVB radiation, making it a valuable ingredient in sunscreens and other personal care products. It is also used as a UV stabilizer in polymers and plastics to prevent photodegradation.

From a toxicological perspective, the acute toxicity of this compound has been studied in various organisms. For example, its acute toxicity to Chlorella vulgaris and Daphnia magna has been reported. Such data is crucial for conducting environmental risk assessments.

Conclusion: A Molecule of Enduring Importance

This compound is a molecule whose physicochemical properties are intricately linked to its vital function as a photoprotective agent. Its molecular structure, solubility, acidity, and spectral characteristics all contribute to its efficacy and inform its application in diverse fields. This guide has provided a comprehensive overview of these properties, grounded in scientific principles and supported by available data. For the researchers and developers working with this compound, a thorough appreciation of its physicochemical portrait is not just an academic exercise but a prerequisite for innovation and the creation of safe and effective products.

References

- This compound - Stenutz. (n.d.).

- This compound | C13H10O4 | CID 73852 - PubChem. (n.d.).

- 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 - PubChem. (n.d.).

- Synthesis of 2, 4, 4′-Trihydroxybenzophenone - ResearchGate. (n.d.).

- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters - PubMed. (2021).

- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PLOS. (2021).

- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters - PubMed. (2021).

- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PLOS. (2021).

- Degradation of aqueous this compound by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products - PubMed. (2018).

An In-depth Technical Guide to the Synthesis of 2,4,4'-Trihydroxybenzophenone for Pharmaceutical Research

This guide provides a comprehensive overview of the synthesis of 2,4,4'-trihydroxybenzophenone, a valuable building block in medicinal chemistry. The described methodology, centered around the Nencki reaction, is tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible synthesis.

Introduction: The Significance of the Benzophenone Scaffold

Benzophenone and its polyhydroxylated derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] Their rigid yet three-dimensional structure allows for the precise spatial orientation of various functional groups, making them ideal starting points for the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antioxidant properties.[4] this compound, in particular, offers multiple sites for further chemical modification, enabling the exploration of a vast chemical space in the pursuit of new drug candidates.

The Synthetic Strategy: A Modified Nencki Reaction

The synthesis of this compound is efficiently achieved through the electrophilic acylation of resorcinol with p-hydroxybenzoic acid. This transformation is a variation of the classical Nencki reaction, which is a type of Friedel-Crafts acylation.[5] The reaction is catalyzed by a combination of anhydrous zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) in a high-boiling polar aprotic solvent, sulfolane.

Causality Behind Experimental Choices

-

Resorcinol: As a dihydric phenol, resorcinol is a highly activated aromatic ring, making it susceptible to electrophilic attack. The two hydroxyl groups are powerful activating groups, directing the incoming electrophile to the ortho and para positions.

-

p-Hydroxybenzoic Acid: This serves as the acylating agent. In the presence of the catalyst system, it will form a reactive electrophilic species.

-

Zinc Chloride (ZnCl₂): A moderately strong Lewis acid, ZnCl₂ plays a crucial role in activating the p-hydroxybenzoic acid. It coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion or a highly reactive acyl-catalyst complex.

-

Phosphorus Oxychloride (POCl₃): In conjunction with ZnCl₂, POCl₃ acts as a powerful condensing and dehydrating agent. It reacts with the carboxylic acid to likely form a mixed anhydride or a phosphorylium species, which is a much more potent acylating agent than the free carboxylic acid. This is particularly important as carboxylic acids themselves are generally not reactive enough for direct Friedel-Crafts acylation.

-

Sulfolane: This polar aprotic solvent is chosen for its high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[6][7][8][9][10] Its polar nature helps to dissolve the reactants and intermediates.

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution pathway. The key steps are the generation of a potent electrophile and the subsequent attack by the electron-rich resorcinol ring.

Step 1: Electrophile Generation The combination of p-hydroxybenzoic acid, ZnCl₂, and POCl₃ generates a highly reactive acylating agent. The exact nature of this species is complex, but it is likely a highly electrophilic acylium ion or a related complex.

Step 2: Electrophilic Aromatic Substitution The highly nucleophilic resorcinol attacks the electrophilic acyl carbon. The hydroxyl groups of resorcinol direct the substitution primarily to the position ortho to one hydroxyl group and para to the other (C4 position), which is sterically accessible.

Step 3: Rearomatization The resulting intermediate loses a proton to regenerate the aromaticity of the resorcinol ring, yielding the final product, this compound.

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Sixty Solvents [chem.rochester.edu]

- 10. Sulfolane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Ultraviolet Absorbent Properties of 2,4,4'-Trihydroxybenzophenone

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Role of Hydroxybenzophenones in Photoprotection

Hydroxybenzophenones are a significant class of organic compounds renowned for their ability to absorb ultraviolet (UV) radiation, making them invaluable in a wide array of applications, from industrial polymers to pharmaceutical formulations. Their efficacy lies in their molecular structure, which allows for the efficient dissipation of harmful UV energy as heat, thereby protecting sensitive materials and biological systems from photodegradation.

This technical guide focuses on a specific member of this family: 2,4,4'-Trihydroxybenzophenone. We will delve into its core ultraviolet absorbent properties, the underlying photochemical mechanisms, and its synthesis. Furthermore, this guide will provide practical experimental protocols for its characterization and discuss its applications, with a particular emphasis on its relevance to the pharmaceutical sciences.

Physicochemical Properties and Synthesis

This compound is a benzophenone derivative characterized by the presence of three hydroxyl groups substituted on its two phenyl rings. These functional groups are pivotal to its electronic and, consequently, its UV-absorbing properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₄ | |

| Molecular Weight | 230.22 g/mol | |

| Melting Point | 195-197 °C | [1] |

| Appearance | Flaxen powder solid | [1] |

Synthesis of this compound: A Step-by-Step Laboratory Protocol

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. The following protocol is based on a reported method.[1]

Materials:

-

Resorcinol

-

p-Hydroxybenzoic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous zinc chloride (ZnCl₂)

-

Sulfolane (solvent)

Optimized Reaction Conditions: [1]

-

Reactant Molar Ratio: Resorcinol to p-hydroxybenzoic acid of 1:0.81.

-

Catalyst: 22 g of anhydrous zinc chloride.

-

Reagent: 19 mL of phosphorus oxychloride.

-

Reaction Temperature: 65 to 70°C.

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve resorcinol and p-hydroxybenzoic acid in sulfolane.

-

Carefully add anhydrous zinc chloride to the mixture while stirring.

-

Slowly add phosphorus oxychloride to the reaction mixture.

-

Heat the mixture to a temperature between 65 and 70°C and maintain this temperature with continuous stirring to allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is cooled and the crude product is precipitated.

-

The precipitated solid is filtered and washed to remove impurities.

-

The final product, a flaxen powder, can be further purified by recrystallization.

This method has been reported to yield the final product in excess of 73%.[1]

Ultraviolet Absorption Properties and Photochemical Mechanism

The defining characteristic of this compound is its ability to absorb UV radiation, particularly in the UVA and UVB regions of the electromagnetic spectrum. This property is a direct consequence of its electronic structure.

Mechanism of UV Absorption and Energy Dissipation

The photoprotective mechanism of hydroxybenzophenones is a fascinating example of intramolecular photochemistry. The key to their stability and function lies in a process called Excited-State Intramolecular Proton Transfer (ESIPT).

The following diagram illustrates the generally accepted mechanism for 2-hydroxybenzophenones:

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in 2-hydroxybenzophenones.

-

UV Photon Absorption: In its ground state, the molecule exists in an "enol" form, stabilized by an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. Upon absorbing a UV photon, the molecule is promoted to an electronically excited state.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming an unstable "keto" tautomer.

-

Energy Dissipation: This excited keto tautomer rapidly returns to its ground state through non-radiative decay pathways, primarily by dissipating the absorbed energy as heat through vibrational relaxation.

-

Reverse Proton Transfer: In the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form, ready to absorb another UV photon.

This cyclical process allows the molecule to absorb and safely dissipate UV radiation multiple times without undergoing significant photodegradation, making it an effective photostabilizer.

Photostability and Degradation Profile

While the ESIPT mechanism imparts a high degree of photostability, this compound is not completely immune to degradation under prolonged UV exposure. Studies have shown that under certain conditions, it can undergo degradation, leading to the formation of various photoproducts.

One study investigating the degradation of aqueous this compound identified several transformation pathways, including the cleavage of the C-C bridge bond, hydroxylation, and polymerization, resulting in the formation of at least 10 different intermediates, including dimers. The degradation was found to be mediated by hydroxyl and sulfate radicals.

Experimental Protocol for Assessing Photostability

To evaluate the photostability of this compound in a specific formulation, the following in vitro protocol can be employed:

Objective: To quantify the degradation of this compound upon exposure to a controlled UV source.

Materials and Equipment:

-

This compound

-

A suitable solvent or formulation base

-

Quartz or PMMA plates

-

A solar simulator or a calibrated UV lamp with a known spectral output

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Extraction solvent (e.g., methanol, acetonitrile)

-

Dark control samples (wrapped in aluminum foil)

Procedure:

-

Sample Preparation:

-

Prepare a solution or formulation containing a known concentration of this compound.

-

Accurately apply a known amount of the sample onto the surface of a quartz or PMMA plate, ensuring a uniform film.

-

Prepare multiple identical samples for different time points and dark controls.

-

-

UV Irradiation:

-

Place the sample plates in a temperature-controlled chamber under the UV source.

-

Expose the samples to a defined dose of UV radiation. Irradiate different samples for varying durations (e.g., 0, 30, 60, 120 minutes).

-

Simultaneously, place the dark control samples in the same chamber, shielded from the UV source.

-

-

Extraction:

-

After irradiation, extract the remaining this compound from the plates using a suitable solvent. Ensure complete extraction through appropriate washing and sonication if necessary.

-

-

Quantification:

-

Analyze the extracts using a validated HPLC method to determine the concentration of this compound.

-

The mobile phase, column, and detection wavelength should be optimized for the separation and quantification of the analyte.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0) and the dark control.

-

Plot the percentage of remaining compound against the UV exposure time or dose to determine its degradation kinetics.

-

The following workflow diagram illustrates this process:

Caption: Workflow for in vitro photostability testing of a UV absorber.

Applications in Pharmaceutical Development

The inherent UV-absorbing properties of this compound and its derivatives make them attractive candidates for use in pharmaceutical formulations to protect photosensitive active pharmaceutical ingredients (APIs). Many drugs are susceptible to degradation upon exposure to light, which can lead to a loss of potency and the formation of potentially toxic byproducts.

While specific applications of this compound as a photostabilizer in commercial drug products are not extensively documented in publicly available literature, the broader class of hydroxybenzophenones is recognized for this potential. The choice of a specific UV absorber for a pharmaceutical formulation depends on several factors, including its spectral coverage, photostability, compatibility with the API and excipients, and its safety profile.

Toxicology and Safety Profile

A comprehensive understanding of the toxicological profile of any excipient is crucial for its use in pharmaceutical and other applications.

Ecotoxicity:

-

Acute Toxicity to Chlorella vulgaris (96h-EC₅₀): 3.50 mg/L (classified as high-level toxicity).[3]

-

Acute Toxicity to Daphnia magna (48h-LC₅₀): 3.74 mg/L (classified as high-level toxicity).[3]

Mammalian Toxicity:

-

Hazard Classifications: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Further studies are required to fully elucidate the chronic toxicity, genotoxicity, and endocrine-disrupting potential of this compound for a complete risk assessment in pharmaceutical applications.

Conclusion

This compound is a potent UV absorber with a well-defined photochemical mechanism for dissipating harmful UV radiation. Its synthesis is achievable through established organic chemistry routes. While its primary application has been in the protection of materials, its potential as a photostabilizer for sensitive pharmaceutical ingredients warrants further investigation. A thorough evaluation of its long-term safety and compatibility with various drug formulations will be critical for its adoption in the pharmaceutical industry. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to characterize its properties and assess its suitability for their specific applications.

References

- PubChem. Compound Summary for CID 73852, this compound.

- Synthesis of 2, 4, 4′-Trihydroxybenzophenone.

- Han, J., Qin, Z., Zhang, J., Wang, W., Wu, J., Lu, Y., & Sun, L. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PLoS One, 16(4), e0249915. [Link]

- Degradation of aqueous this compound by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products.

- PubChem. Compound Summary for CID 8572, 2,4-Dihydroxybenzophenone.

- 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry, 9, 738521.

- Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Photochemical & Photobiological Sciences, 14(11), 2015-2023.

- The Mechanistic Photochemistry of 4-Hydroxybenzophenone. [Link]

- PubChem. Hazard Summary for CID 73852, this compound.

Sources

Spectroscopic data (NMR, IR, UV-Vis) for 2,4,4'-Trihydroxybenzophenone characterization

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,4,4'-Trihydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and confirmation of this compound. Beyond a mere presentation of data, this guide offers insights into the correlation between molecular structure and spectral output, empowering researchers to confidently identify and characterize this compound.

Introduction to this compound

This compound is a polyhydroxy-substituted benzophenone with the molecular formula C₁₃H₁₀O₄.[1][2] Its structure, featuring two phenyl rings linked by a carbonyl group and adorned with three hydroxyl groups, gives rise to a unique spectroscopic fingerprint. This compound and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, often serving as key intermediates in organic synthesis.[3] Accurate and thorough characterization is paramount to ensure purity, confirm identity, and understand the chemical properties of the molecule.

The strategic placement of the hydroxyl groups on the phenyl rings creates a distinct electronic and steric environment for each atom, which is directly reflected in the spectroscopic data. The following sections will explore how ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy can be leveraged to probe these structural nuances.

Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, a clear understanding of the molecular structure and atomic numbering is essential. The following diagram illustrates the structure of this compound with the conventional numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the ¹H NMR spectrum of this compound is particularly informative.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | OH at C-4' |

| ~ 7.5 - 7.8 | Multiplet | 2H | H-2', H-6' |

| ~ 6.8 - 7.1 | Multiplet | 2H | H-3', H-5' |

| ~ 7.2 - 7.4 | Doublet | 1H | H-6 |

| ~ 6.3 - 6.5 | Multiplet | 2H | H-3, H-5 |

| ~ 5.0 - 6.0 | Singlet (broad) | 2H | OH at C-2, C-4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation:

-

Hydroxyl Protons: The signals for the hydroxyl protons are typically broad and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons: The protons on the 4-hydroxyphenyl ring (ring B) are expected to show a typical AA'BB' system, appearing as two multiplets. The protons on the 2,4-dihydroxyphenyl ring (ring A) will exhibit a more complex splitting pattern due to the presence of two hydroxyl groups. The proton at the 6-position is ortho to the carbonyl group and is expected to be deshielded, appearing at a higher chemical shift.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | C=O (carbonyl) |

| ~ 160 - 165 | C-2, C-4, C-4' (carbons attached to OH) |

| ~ 130 - 135 | C-2', C-6' |

| ~ 115 - 120 | C-1' |

| ~ 110 - 115 | C-3', C-5' |

| ~ 105 - 110 | C-6 |

| ~ 100 - 105 | C-1, C-3, C-5 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the benzophenone moiety is significantly deshielded and appears at a characteristic downfield chemical shift.[4]

-

Hydroxylated Aromatic Carbons: The carbon atoms directly bonded to the hydroxyl groups (C-2, C-4, and C-4') are shielded and appear at higher field compared to other aromatic carbons.

-

Other Aromatic Carbons: The remaining aromatic carbons give rise to a series of signals in the aromatic region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the hydroxyl and carbonyl substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretching (phenolic) |

| ~ 1630 | Strong | C=O stretching (ketone, conjugated) |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic) |

| 1300 - 1000 | Medium | C-O stretching (phenol) |

| 900 - 675 | Strong | C-H bending (aromatic, out-of-plane) |

Interpretation:

-

O-H Stretching: The broad and intense absorption band in the high-frequency region is a clear indication of the presence of hydroxyl groups and is broadened due to hydrogen bonding.

-

C=O Stretching: The strong absorption band around 1630 cm⁻¹ is characteristic of a conjugated ketone. The conjugation with the aromatic rings lowers the stretching frequency compared to a non-conjugated ketone.[4]

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.

-

C-O Stretching: The C-O stretching vibrations of the phenolic groups are also observable.

-

Aromatic C-H Bending: The pattern of out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals.

Expected UV-Vis Absorption Maxima (λmax):

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

| ~ 290 | Methanol | π → π |

| ~ 330 | Methanol | n → π |

Note: λmax values are approximate and can be influenced by the solvent.[5]

Interpretation:

-

π → π Transition:* The more intense absorption band at a shorter wavelength is attributed to the π → π* electronic transition within the conjugated system of the benzophenone core.

-

n → π Transition:* The less intense absorption band at a longer wavelength is characteristic of the n → π* transition of the carbonyl group. The hydroxyl substituents on the aromatic rings can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzophenone.

Experimental Protocols

To obtain high-quality spectroscopic data, it is crucial to follow standardized experimental procedures.

NMR Spectroscopy Sample Preparation

Sources

A Comprehensive Technical Guide to 2,4,4'-Trihydroxybenzophenone (CAS 1470-79-7): Properties, Synthesis, and Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 2,4,4'-Trihydroxybenzophenone. This document provides a detailed exploration of its chemical and physical properties, a robust synthesis protocol, analytical characterization methods, core applications, and a thorough toxicological assessment, grounded in authoritative scientific literature.

Introduction and Core Chemical Identity

This compound, identified by CAS Number 1470-79-7, is a substituted benzophenone characterized by a diaryl ketone core with three hydroxyl groups positioned at the 2, 4, and 4' locations.[1][2] This substitution pattern is critical to its chemical behavior, particularly its strong ultraviolet (UV) light absorption properties.[2] It is a member of the hydroxybenzophenone class, a group of compounds widely recognized for their utility as UV filters and stabilizers in various industrial and commercial products.[2][3] The presence of multiple hydroxyl groups not only enhances its UV absorption capabilities but also imparts antioxidant properties and influences its solubility and potential biological interactions.[2] This guide will elucidate the technical details necessary for its synthesis, analysis, and application in a research and development context.

Physicochemical and Structural Data

A precise understanding of the physicochemical properties of this compound is fundamental for its application, formulation, and analytical method development. The key data, compiled from various chemical databases and literature, are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1470-79-7 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| IUPAC Name | (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone | [4] |

| Synonyms | Benzophenone, 2,4,4'-trihydroxy-; (2,4-dihydroxyphenyl)(4-hydroxyphenyl)-methanone | [1][2] |

| Appearance | Orange powder or chunk form; White to Light orange powder to crystal | [1][2] |

| Melting Point | 197-198 °C | [1][5] |

| Boiling Point | 332.2°C (rough estimate) | [1][5] |

| Water Solubility | Slightly soluble | [1][5] |

| pKa | 7.59 ± 0.35 (Predicted) | [1] |

| InChI Key | OKJFKPFBSPZTAH-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The following protocol is based on a reported method utilizing resorcinol and p-hydroxybenzoic acid.[6]

Synthesis Protocol: Acylation of Resorcinol

This procedure leverages the electron-rich nature of resorcinol, which directs acylation preferentially, and the catalytic action of zinc chloride and phosphorus oxychloride to drive the reaction.

Materials:

-

Resorcinol

-

p-Hydroxybenzoic acid

-

Zinc chloride (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Sulfolane (solvent)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge anhydrous zinc chloride and the solvent, sulfolane.

-

Reactant Addition: Add resorcinol and p-hydroxybenzoic acid to the flask. The molar ratio between resorcinol and p-hydroxybenzoic acid is a critical parameter, with an optimal ratio reported to be approximately 1:0.81.[6]

-

Initiation: While stirring, slowly add phosphorus oxychloride to the mixture. POCl₃ acts as both a dehydrating agent and a catalyst in conjunction with ZnCl₂.

-

Reaction Conditions: Heat the reaction mixture to 65-70°C. Maintain this temperature with continuous stirring. The reaction progress should be monitored (e.g., by Thin Layer Chromatography).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with water to remove inorganic salts and unreacted starting materials. The resulting flaxen powder solid should have a melting point between 195 and 197°C.[6]

Causality and Self-Validation:

-

Catalyst System: The combination of ZnCl₂ and POCl₃ is a potent Lewis acid system that activates the carboxylic acid group of p-hydroxybenzoic acid, facilitating the electrophilic attack on the resorcinol ring.[6]

-

Solvent Choice: Sulfolane is a polar aprotic solvent suitable for this reaction temperature and for dissolving the reactants.

-

Ratio Optimization: Using a slight excess of resorcinol can help drive the reaction to completion and minimize side products, though the reported optimum is a 1:0.81 ratio of resorcinol to p-hydroxybenzoic acid, suggesting a finely tuned balance to maximize yield.[6]

-

Validation: The success of the synthesis is validated by the melting point of the product (195-197°C), which should be sharp and close to the literature value.[6] Further confirmation requires the analytical characterization detailed in Section 4. A yield of over 73% is expected under optimal conditions.[6]

Synthesis Pathway Diagram

Caption: Friedel-Crafts acylation of resorcinol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantification. The following method is adapted from established protocols for related benzophenones.[7]

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[7]

-

Mobile Phase: An isocratic mobile phase of methanol and water (e.g., a 3:1 volume ratio) containing a small amount of acid (e.g., 3% acetic acid) to ensure the hydroxyl groups remain protonated.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 290 nm, which corresponds to a strong absorbance band for benzophenones.[7]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., in the range of 0.2-10.0 mg/L).[7]

-

Analysis: Inject the sample. The purity is determined by the area percentage of the main peak. Identity is confirmed by comparing the retention time to a certified reference standard.

Rationale:

-

Reverse-Phase Chromatography: The nonpolar C18 stationary phase effectively retains the moderately polar this compound, allowing for separation from more polar impurities (which elute earlier) and less polar impurities (which elute later).

-

Acidified Mobile Phase: Acidification suppresses the ionization of the phenolic hydroxyl groups, resulting in a single, sharp chromatographic peak and improving reproducibility.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.[4]

-

Infrared (IR) Spectroscopy: An IR spectrum, typically obtained using a KBr wafer, will show characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the hydroxyl groups (~3200-3600 cm⁻¹), a sharp C=O stretching band for the ketone group (~1630-1650 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).[4]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the proton environment. The aromatic protons will appear as a series of multiplets in the ~6.5-8.0 ppm range. The hydroxyl protons will appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.

-

Mass Spectrometry (MS): GC-MS or direct infusion MS will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 230, corresponding to the molecular weight of C₁₃H₁₀O₄.[4]

Analytical Workflow Diagram

Caption: Analytical workflow for product validation.

Core Application: UV Stabilization in Polymers

The primary application of this compound is as a UV absorber and light stabilizer for a wide range of polymers, including polyesters, polystyrene, and epoxy resins.[3]

Mechanism of Action

Hydroxybenzophenones protect polymers from UV degradation through a photophysical mechanism that harmlessly dissipates UV energy.[8]

-

UV Absorption: The molecule strongly absorbs UV radiation in the UV-A and UV-B regions.

-

Excited State Intramolecular Proton Transfer (ESIPT): Upon absorbing a UV photon, the molecule is promoted to an excited singlet state. The hydroxyl group at the 2-position is crucial for this process. An ultrafast, reversible intramolecular proton transfer occurs from the ortho-hydroxyl group to the carbonyl oxygen.

-

Tautomerization and Energy Dissipation: This transfer forms an unstable keto-enol tautomer in an excited state. This tautomer rapidly undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.

-

Reversal: A reverse proton transfer in the ground state regenerates the original molecular structure, ready to absorb another UV photon.

This cyclic process is highly efficient and prevents the high-energy UV radiation from initiating photochemical reactions like chain scission and cross-linking within the polymer matrix, thus preventing discoloration and loss of mechanical properties.[8]

UV Protection Mechanism Diagram

Caption: Energy dissipation via ESIPT mechanism.

Toxicological and Safety Profile

While effective as a UV stabilizer, the potential environmental and health impacts of this compound require careful consideration.

Human Health Hazards

The compound is classified as an irritant.[1][5]

-

Hazard Codes: Xi[1]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[5]

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

It is also listed as a potential endocrine-disrupting compound, a characteristic shared by many benzophenone derivatives which can exhibit estrogenic properties.[4][9][10] This warrants further investigation, especially for applications involving direct human contact.

Ecotoxicology

Studies have shown that this compound exhibits high toxicity to certain aquatic organisms.[11][12] This is a significant concern as UV filters can enter aquatic environments through wastewater discharge and recreational activities.[11]

| Organism | Endpoint | Value | Reference(s) |

| Chlorella vulgaris (Algae) | 96 h-EC₅₀ | 3.50 mg/L | [11][12][13] |

| Daphnia magna (Crustacean) | 48 h-LC₅₀ | 3.74 mg/L | [11][12][13] |

The Predicted No-Effect Concentration (PNEC) derived from these studies is 0.00350 mg/L, indicating a potential risk to aquatic ecosystems even at low concentrations.[11][13]

Laboratory Safety and Handling

Given its hazard profile, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5] A dust mask (e.g., N95) is recommended to avoid respiratory irritation.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5] For skin contact, wash with soap and water. If inhaled, move to fresh air.

Conclusion

This compound is a valuable chemical intermediate and functional material, primarily serving as an effective UV stabilizer. Its synthesis via Friedel-Crafts acylation is well-established, and its chemical identity can be rigorously confirmed through standard analytical techniques. The core of its functionality lies in its ability to dissipate harmful UV radiation as thermal energy through an efficient ESIPT mechanism. However, its utility must be balanced against its toxicological profile, including its properties as a skin and eye irritant and its high acute toxicity to aquatic life. For researchers and developers, this necessitates a responsible approach to its application, focusing on formulations where its release into the environment is minimized and human exposure is controlled. Future research should focus on elucidating its endocrine-disrupting mechanisms and exploring more environmentally benign alternatives.

References

- LookChem. (n.d.). Cas 1470-79-7, this compound.

- ChemBK. (2024, April 10). 1470-79-7.

- ResearchGate. (n.d.). Scheme 4. Synthesis of 2,4,4'-Trihydroxy-6-methoxybenzophenone 4'-O-D-Glucopyranoside (5)....

- ResearchGate. (n.d.). Synthesis of 2, 4, 4′-Trihydroxybenzophenone.

- Han, J., Qin, Z. T., Zhang, J., Wang, W. Q., Wu, J. Y., Lu, Y. Z., & Sun, L. W. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PLoS One, 16(4), e0249915.

- Cheméo. (n.d.). Methanone, (2,4-dihydroxyphenyl)(4-hydroxyphenyl)- (CAS 1470-79-7).

- PubChem. (n.d.). This compound.

- PubMed. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PLoS One, 16(4), e0249915.

- PubChem. (n.d.). 2,4-Dihydroxybenzophenone.

- Han, J., Qin, Z. T., Zhang, J., Wang, W. Q., Wu, J. Y., Lu, Y. Z., & Sun, L. W. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PLOS ONE, 16(4), e0249915.

- PubMed. (2015). [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. Wei Sheng Yan Jiu, 44(3), 461-464.

- Kim, S., & Choi, K. (2014). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Journal of toxicology and environmental health. Part B, Critical reviews, 17(5), 279–302.

Sources

- 1. Cas 1470-79-7,this compound | lookchem [lookchem.com]

- 2. CAS 1470-79-7: this compound | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. This compound | C13H10O4 | CID 73852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

Natural occurrence of hydroxylated benzophenone derivatives

An In-Depth Technical Guide to the Natural Occurrence of Hydroxylated Benzophenone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxylated benzophenone derivatives represent a structurally diverse class of secondary metabolites found across various natural kingdoms, including plants, fungi, and marine organisms.[1] These compounds, characterized by a diphenylmethanone core with one or more hydroxyl substituents, exhibit a remarkable array of biological activities, making them compelling targets for drug discovery and development.[2][3] This guide provides a comprehensive overview of the natural occurrence of these derivatives, delving into their distribution, structural variety, biosynthetic origins, and significant pharmacological properties. Furthermore, it offers a detailed methodological workflow for the isolation and characterization of these compounds, designed to equip researchers with the practical knowledge required for their investigation.

Introduction to Hydroxylated Benzophenones

Benzophenones are a class of aromatic ketones featuring a central carbonyl group bonded to two phenyl rings.[4] In nature, these rings are often adorned with hydroxyl, methoxy, prenyl, or glycosyl groups, leading to a vast family of derivatives.[1] The simple oxygenated benzophenones and their more complex counterparts, particularly the polyisoprenylated benzophenones (PPBs), have garnered significant scientific interest due to their potent biological effects, which include cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.[5][6] This guide serves as a technical resource for professionals in natural product chemistry and drug development, offering an in-depth exploration of these fascinating molecules from their natural sources to their potential therapeutic applications.

Natural Distribution and Sources

Hydroxylated benzophenones have a specific but broad distribution in nature. While they are characteristic metabolites of certain plant families, they are also produced by various fungal and marine species.

Plant Kingdom

In higher plants, benzophenones are found in a limited number of families but are often abundant where they occur.[7] The family Clusiaceae (Guttiferae) is arguably the most prolific source, with the genus Garcinia being particularly rich in complex polyisoprenylated benzophenones like guttiferones, xanthochymol, and garcinol.[8][9][10][11] Other significant plant families include:

-

Hypericaceae (Hypericum species), known for producing prenylated and other complex benzophenones.[12][13][14][15]

-

Gentianaceae , Polygalaceae , and Myrtaceae , which also contain various simple oxygenated benzophenones and their glycosides.[5][7]

-

Moraceae , another family reported to contain these derivatives.[8][16]

Fungal Kingdom

Fungi are an increasingly recognized source of structurally unique benzophenones.[1][17][18] Genera such as Aspergillus, Penicillium, Pestalotiopsis, and Daldinia have been shown to produce a variety of these compounds.[1][5][19][20] Fungal benzophenones often exhibit different substitution patterns compared to their plant counterparts, contributing to novel chemical diversity.[1][21]

Marine Ecosystems

Marine-derived microorganisms are a promising frontier for the discovery of new natural products, including benzophenones.[4][22] Fungi isolated from marine environments, such as Pestalotiopsis neglecta, have yielded halogenated benzophenone derivatives with significant biological activity, highlighting the unique chemical space of marine metabolites.[20]